5-Bromo-6-ethylpyridin-2-amine
Overview
Description
5-Bromo-6-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.06376 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type . Amines, like this compound, are known to act as weak organic bases .Scientific Research Applications
Catalysis and Ligand Development :
- 5-Bromo-6-ethylpyridin-2-amine is used in copper-catalyzed amination reactions. For instance, Bromopyridine 4 was converted into aminopyridine 5 under copper(I) oxide catalysis, demonstrating low catalyst loading and mild reaction conditions (Lang et al., 2001).
- The compound is involved in the synthesis of flexible polydentate ligands for potential use in coordination chemistry. Its utility extends to the synthesis of an ethylenediamine platform with potential for linking to other molecules (Charbonnière et al., 2002).
Organic Synthesis and Reaction Studies :
- It plays a role in selective amination reactions, such as the transformation of 5-bromo-2-chloropyridine to 5-amino-2-chloropyridine using a palladium-xantphos complex, highlighting its relevance in organic synthesis (Ji et al., 2003).
- The amination of bromo-derivatives of pyridine, potentially involving pyridyne intermediates, has been studied with this compound. This research contributes to understanding reaction mechanisms in organic chemistry (Pieterse & Hertog, 2010).
Material Science and Ligand Applications :
- In material science, it's used in the synthesis of amino-bridged bipyridine ligands for lanthanide coordination, showing potential applications in luminescent materials (Mameri et al., 2003).
- Sterically demanding iminopyridine ligands have been prepared using this compound, demonstrating its utility in the development of complex ligands for metal coordination and potential applications in catalysis (Irrgang et al., 2007).
Pharmaceutical and Chemical Development :
- The compound is used in the synthesis of novel pyridine-based derivatives for potential pharmaceutical applications. These derivatives have been evaluated for their biological activities, highlighting the compound's relevance in drug development (Ahmad et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-6-ethylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQQSLPNGTEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617222 | |
Record name | 5-Bromo-6-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848360-99-6 | |
Record name | 5-Bromo-6-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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